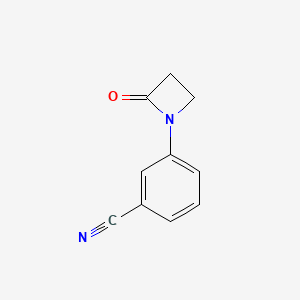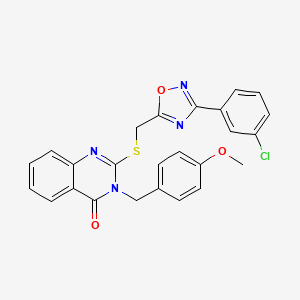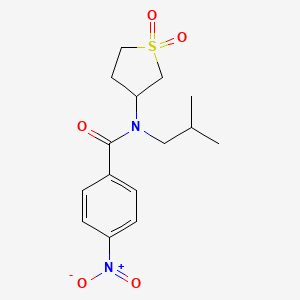
3-(2-Oxoazetidin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Oxoazetidin-1-yl)benzonitrile” is a chemical compound used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “3-(2-Oxoazetidin-1-yl)benzonitrile” can be represented by the InChI code:1S/C10H8N2O/c11-7-8-2-1-3-9(6-8)12-5-4-10(12)13/h1-3,6H,4-5H2 . This indicates that the compound has a molecular weight of 172.19 . Physical And Chemical Properties Analysis
“3-(2-Oxoazetidin-1-yl)benzonitrile” is a powder at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Compounds containing azetidinone (β-lactam) units and benzonitrile functionalities are often synthesized for their biological activities. For example, azetidinones have been explored for their antipsychotic and anticonvulsant properties. The synthesis of various substituted benzoxazepine and benzothiazepine derivatives, including azetidinone structures, has shown significant biological activities. These compounds have been evaluated for their potential as antipsychotic and anticonvulsant agents, indicating the therapeutic relevance of azetidinone derivatives in drug discovery (H. Kaur, Sunil Kumar, A. Chaudhary, Ashok Kumar, 2012).
Antimicrobial and Antifungal Applications
Research into the antimicrobial and antifungal efficacy of compounds related to "3-(2-Oxoazetidin-1-yl)benzonitrile" is an area of active investigation. For instance, studies on the synthesis of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one derivatives, including those with benzonitrile functionalities, have reported significant antimicrobial and antifungal activity. These findings suggest that modifications of the azetidinone and benzonitrile core structure could lead to new antimicrobial agents (Mahesh K. Kumar, K. Basavaraja, Manjunath Harihara Mathada, M. Mylarappa, 2022).
Imaging and Diagnostic Applications
The development of imaging agents for positron emission tomography (PET) uses compounds with specific structural features, including those related to benzonitriles. For example, the synthesis of fluorine-18 labeled benzonitrile derivatives for imaging AMPA receptors in the brain demonstrates the utility of benzonitrile structures in the development of diagnostic tools (Gengyang Yuan, Graham B Jones, N. Vasdev, Steven H. Liang, 2016).
Safety and Hazards
properties
IUPAC Name |
3-(2-oxoazetidin-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-7-8-2-1-3-9(6-8)12-5-4-10(12)13/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHFRYHTLCJECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzo[d]isoxazol-3-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2967992.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2967993.png)
![Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2967994.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2967998.png)

![7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2968001.png)
![tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2968003.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2968008.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2968009.png)